molecular formula C23H30N2O2 B11551423 4-(octyloxy)-N'-[(1Z)-1-phenylethylidene]benzohydrazide

4-(octyloxy)-N'-[(1Z)-1-phenylethylidene]benzohydrazide

Cat. No.: B11551423
M. Wt: 366.5 g/mol
InChI Key: IYIVANYZDWTWEM-CLCOLTQESA-N
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Description

4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide is an organic compound with a complex structure that includes an octyloxy group, a phenylethylidene group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide typically involves the reaction of 4-(octyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone, such as acetophenone, under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would also be common to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-4’-(octyloxy)-1,1’-biphenyl: Similar in structure but with a cyano group instead of a hydrazide moiety.

    (1Z)-bis[4-(octyloxy)phenyl]diazen-1-ium-1-olate: Contains similar octyloxy groups but with a different central structure.

Uniqueness

4-(octyloxy)-N’-[(1Z)-1-phenylethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-octoxy-N-[(Z)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C23H30N2O2/c1-3-4-5-6-7-11-18-27-22-16-14-21(15-17-22)23(26)25-24-19(2)20-12-9-8-10-13-20/h8-10,12-17H,3-7,11,18H2,1-2H3,(H,25,26)/b24-19-

InChI Key

IYIVANYZDWTWEM-CLCOLTQESA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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